Cyanine5.5 Hydrazide Dichloride: A Technical Guide for Researchers
Cyanine5.5 Hydrazide Dichloride: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye that is a valuable tool in biological research and drug development. Its utility stems from its ability to react with carbonyl groups (aldehydes and ketones), allowing for the covalent labeling of a wide range of biomolecules. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its applications in various research areas.
The core structure of Cy5.5 provides its fluorescent properties, with an excitation maximum around 675-684 nm and an emission maximum in the 694-710 nm range. This places its fluorescence in the NIR spectrum, which is highly advantageous for biological imaging due to reduced background autofluorescence from tissues and deeper tissue penetration. The hydrazide functional group is key to its utility as a labeling reagent, as it readily reacts with aldehydes and ketones to form stable hydrazone bonds.
Chemical and Physical Properties
Cyanine5.5 hydrazide dichloride is a water-soluble, dark blue solid. Its key quantitative properties are summarized in the table below. It is important to note that the molecular weight can vary between suppliers, likely due to different salt forms or hydration states. Researchers should always refer to the manufacturer's certificate of analysis for the specific lot they are using.
| Property | Value | Source(s) |
| Molecular Formula | C40H46Cl2N4O | [1] |
| Molecular Weight | 669.74 g/mol | [1] |
| Excitation Maximum (λex) | 675 - 684 nm | [2][3] |
| Emission Maximum (λem) | 694 - 710 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][5] |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [7] |
Mechanism of Action: Labeling Chemistry
The primary application of Cyanine5.5 hydrazide is the covalent labeling of biomolecules containing or modified to contain aldehyde or ketone groups. The hydrazide moiety undergoes a condensation reaction with the carbonyl group to form a stable hydrazone linkage.
This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized with sodium periodate to generate aldehyde groups. This method offers a degree of site-specificity, as the modification occurs on the glycan chains, often away from the protein's active or binding sites.[7]
Experimental Protocols
I. Glycoprotein (Antibody) Labeling
This protocol describes the labeling of an antibody, a common glycoprotein, with Cyanine5.5 hydrazide.
A. Materials
-
Antibody (or other glycoprotein) in an amine-free buffer (e.g., PBS)
-
Cyanine5.5 hydrazide dichloride
-
Anhydrous DMSO or DMF
-
Sodium periodate (NaIO₄)
-
1 M Sodium acetate buffer, pH 5.5
-
Ethylene glycol
-
Purification column (e.g., Sephadex G-25) or spin column
-
Spectrophotometer
B. Protocol Steps
-
Preparation of Aldehyde Groups (Oxidation)
-
Prepare a fresh solution of 20 mM sodium periodate in 0.1 M sodium acetate buffer (pH 5.5).
-
To your protein solution (e.g., 5 mg/mL in 0.1 M sodium acetate, pH 5.5), add an equal volume of the sodium periodate solution.
-
Incubate for 30 minutes on ice or 10 minutes at room temperature, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.
-
Remove excess periodate and byproducts by desalting or dialysis into 0.1 M sodium acetate, pH 5.5.
-
-
Labeling Reaction
-
Prepare a 10 mg/mL stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.
-
Add the Cyanine5.5 hydrazide stock solution to the oxidized glycoprotein solution. A molar ratio of 20-50 moles of dye per mole of protein is a good starting point for optimization.
-
Incubate for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column.
-
Elute with PBS or another suitable buffer.
-
Collect the first colored fraction, which contains the labeled protein.
-
II. Quantification of Labeling: Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and reproducibility of conjugates.
A. Protocol
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~680 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5.
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
[Protein] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5.5, the CF₂₈₀ is approximately 0.03.[2]
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
An optimal DOL for antibodies is typically between 2 and 6. Higher ratios can lead to fluorescence quenching and may affect the antibody's function.
Applications in Research and Drug Development
Cyanine5.5 hydrazide is a versatile tool with numerous applications, primarily centered around its use in creating fluorescently labeled biomolecules.
-
In Vivo Imaging: The NIR fluorescence of Cy5.5 makes it ideal for whole-animal imaging, allowing for the tracking of labeled cells, antibodies, or drug carriers in real-time.[8]
-
Immunofluorescence and Immunohistochemistry: Cy5.5-labeled antibodies are used to visualize the location of specific antigens in cells and tissues with high sensitivity and low background.
-
Flow Cytometry: Labeled antibodies can be used to identify and sort cell populations based on the expression of specific cell surface markers.
-
Drug Delivery and Nanoparticle Tracking: By conjugating Cy5.5 hydrazide to drug delivery systems (e.g., nanoparticles, liposomes), their biodistribution, targeting efficiency, and cellular uptake can be monitored.
Synthesis Overview
The synthesis of cyanine dyes is a multi-step process. A generalized modular approach for the synthesis of asymmetric cyanine dyes involves the formation of an indolium derivative, followed by the creation of a hemicyanine, and finally, the formation of the cyanine dye.[9] The functional group, in this case, the protected hydrazide, is often introduced in the final steps to prevent its degradation during the synthesis.[9]
Conclusion
Cyanine5.5 hydrazide dichloride is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its reactivity towards carbonyl groups, combined with its favorable spectral properties, makes it an indispensable tool for researchers in various fields, including cell biology, immunology, oncology, and drug development. The detailed protocols and information provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this dye in their experimental workflows.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lifetein.com [lifetein.com]
- 9. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
